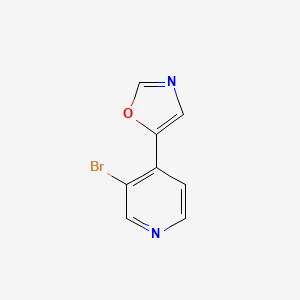

5-(3-Bromopyridin-4-yl)-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which are similar to the compound , can be achieved through various methods. One approach involves halogen-organotin (Sn) exchange of the corresponding pyridinyl halides and borylation . Another method involves catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of a similar compound, “3-Bromopyridin-4-ylboronic acid”, has been reported. It has a molecular formula of CHBBrNO and an average mass of 201.814 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as pinacol boronic esters, have been studied. Protodeboronation of these esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-Bromopyridin-4-ylboronic acid”, have been reported. It is a powder with a melting point of 260°C (dec.) and is stored at room temperature .Aplicaciones Científicas De Investigación

Antibacterial Agents

The search for novel antibacterial agents has led to the exploration of oxazolidinones, a promising class of compounds. Research focusing on improving the safety profile and antibacterial spectrum of oxazolidinones has identified 1,2,3-triazoles as a viable alternative to the conventional acetamide functionality. This substitution has resulted in compounds with good antibacterial properties and reduced or no activity against monoamine oxidase A (MAO-A), addressing an undesired side effect present in many oxazolidinones, such as linezolid. The development of these compounds, particularly those with a bromo substituent, highlights the potential of oxazolidinone derivatives in creating safer antibacterial treatments (Reck et al., 2005).

Antimicrobial Activity

Chemical modeling of 1,2,4-triazole derivatives, including those with bromo substituents, has been widely pursued for their antimicrobial properties. Research analyzing the relationship between the chemical structure and predicted biological activity of S-derivatives of triazoles has shown these compounds to be promising in demonstrating antimicrobial activity. The presence of a bromo group, similar to that in 5-(3-Bromopyridin-4-yl)-1,3-oxazole, indicates a potential for these derivatives to show antitumor, antiviral, antibacterial, and antioxidant activities, among others (Bigdan, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

5-(3-bromopyridin-4-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-10-2-1-6(7)8-4-11-5-12-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJNZYFXPKUMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=CN=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679477.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2679478.png)

![5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)

![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679495.png)